Dapagliflozin Impurity 3
CAS No.: 1807632-95-6
Cat. No.: VC0192852
Molecular Formula: C21H25BrO6
Molecular Weight: 453.32
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807632-95-6 |
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Molecular Formula | C21H25BrO6 |
Molecular Weight | 453.32 |
IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C21H25BrO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 |
SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Br |
Introduction
Dapagliflozin Impurity 3 is a compound associated with dapagliflozin, a medication used in the treatment of type 2 diabetes. Dapagliflozin works by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys, which helps reduce glucose reabsorption and increase its excretion in urine. Impurities in pharmaceuticals are critical as they can affect the efficacy and safety of the drug. Here, we focus on Dapagliflozin Impurity 3, exploring its chemical properties, analytical methods, and toxicity studies.
Analytical Methods for Dapagliflozin Impurity 3
Analytical methods are crucial for detecting and quantifying impurities in pharmaceuticals. For Dapagliflozin Impurity 3, Ultra Performance Liquid Chromatography (UPLC) is commonly used:
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UPLC Method: This method allows for the simultaneous analysis of dapagliflozin and its impurities, including Impurity 3. The limits of detection (LOD) and quantification (LOQ) for Impurity 3 are reported as 0.26 µg/mL and 0.8 µg/mL, respectively .
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Validation Parameters: The UPLC method has been validated for linearity, precision, and accuracy. The determination coefficient (r²) for Impurity 3 is high, indicating good linearity .
Table 1: Analytical Parameters for Dapagliflozin Impurity 3
Parameter | Value |
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LOD (µg/mL) | 0.26 |
LOQ (µg/mL) | 0.8 |
Determination Coefficient (r²) | 0.9992 |
Concentration Range (µg/mL) | 1.0 – 10.0 |
Toxicity Studies of Dapagliflozin Impurity 3
Toxicity studies are essential to understand the potential risks associated with impurities:
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Cytotoxicity Tests: Dapagliflozin Impurity 3 has shown significant cytotoxic effects in cell viability assays. It caused damage at concentrations as low as 0.5 µM, with increased toxicity at higher concentrations .
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Mechanisms of Toxicity: The impurity has been evaluated for its impact on mitochondrial membrane potential, intracellular reactive oxygen species, and DNA damage. While it does not induce significant DNA damage, it does affect cell viability and oxidative stress levels .
Table 2: Cytotoxicity Data for Dapagliflozin Impurity 3
Concentration (µM) | Effect on Cell Viability |
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0.5 | Significant damage |
1.0 | Increased toxicity |
10.0 | Higher toxicity observed |
50.0 | Maximum toxicity reported |
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